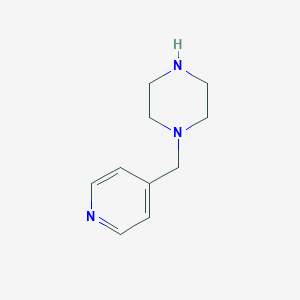

1-(Pyridin-4-ylmethyl)piperazine

Description

Structure

2D Structure

Properties

IUPAC Name |

1-(pyridin-4-ylmethyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-3-11-4-2-10(1)9-13-7-5-12-6-8-13/h1-4,12H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYLSJPLCLKCMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20355605 | |

| Record name | 1-(pyridin-4-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62089-74-1 | |

| Record name | 1-(pyridin-4-ylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20355605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(pyridin-4-yl)methyl]piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Pyridin-4-ylmethyl)piperazine chemical properties and structure

An In-depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperazine

Abstract

This compound is a heterocyclic compound featuring a pyridine ring linked to a piperazine moiety via a methylene bridge. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. Its ability to interact with various biological targets has led to its use as a key intermediate in the development of novel therapeutic agents, particularly in the fields of neuropharmacology and oncology.[1] This document provides a comprehensive overview of its chemical properties, structure, and its role as a versatile scaffold in research and development.

Chemical Properties and Structure

This compound is a colorless to yellow liquid at room temperature.[1] It is recognized for its utility as a versatile chemical intermediate in the synthesis of more complex molecules.[1]

Structural and Physicochemical Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Identifier | Value | Reference |

| IUPAC Name | This compound | |

| Synonyms | (4-Pyridylmethyl)piperazine | [1] |

| CAS Number | 62089-74-1 | [1] |

| Molecular Formula | C₁₀H₁₅N₃ | [1] |

| Molecular Weight | 177.25 g/mol | [1] |

| Appearance | Colorless to yellow liquid | [1] |

| Purity | ≥ 98% (GC) | [1] |

| PubChem ID | 808715 | [1] |

Applications in Research and Development

The unique structure of this compound, which combines the features of both pyridine and piperazine rings, makes it a valuable scaffold in several areas of research.

-

Pharmaceutical Development : It serves as a crucial intermediate in the synthesis of a wide range of pharmaceuticals. It is particularly noted for its application in developing drugs that target neurological disorders and for the creation of novel anti-cancer therapies.[1] The piperazine core is a common feature in many bioactive molecules, and the pyridine ring enhances its ability to interact with biological targets.[1]

-

Biochemical Research : In laboratory settings, it is employed as a ligand in receptor binding assays. These studies are critical for understanding the interactions between drugs and their biological receptors, which is a fundamental aspect of drug discovery.[1]

-

Material Science : Beyond pharmaceuticals, this compound is used in the creation of advanced materials, such as specialized polymers and coatings, where its chemical structure can impart desirable properties.[1]

-

Coordination Chemistry : The nitrogen atoms in the piperazine and pyridine rings allow the molecule to form stable complexes with metal ions, opening up applications in catalysis.[1]

Logical Workflow for Synthesis and Purification

While specific, detailed experimental protocols for the synthesis of this compound are proprietary or vary between laboratories, a general logical workflow can be outlined. The synthesis of such piperazine derivatives typically involves the reaction of a piperazine with a suitable pyridine-containing electrophile, followed by purification.

Caption: General workflow for synthesis and purification.

Role as a Versatile Scaffold in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry due to its favorable pharmacokinetic properties.[2] this compound acts as a versatile starting point for creating a diverse library of compounds through modification at the secondary amine of the piperazine ring. This allows for the exploration of structure-activity relationships to optimize drug candidates for various biological targets.

Caption: Role as a scaffold in developing therapeutic agents.

Conclusion

This compound is a compound of significant interest to researchers in drug development and materials science. Its chemical structure provides a versatile platform for the synthesis of novel molecules with a wide range of potential applications. The dual presence of the pyridine and piperazine moieties imparts unique properties that continue to be exploited in the quest for new and improved therapeutic agents and advanced materials.

References

Physicochemical Characteristics of (4-Pyridylmethyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical characteristics of (4-Pyridylmethyl)piperazine, a versatile building block in pharmaceutical and agrochemical research. The information presented herein is intended to support research and development activities by providing essential data on its physical and chemical properties, alongside standardized protocols for their experimental determination.

Core Physicochemical Data

(4-Pyridylmethyl)piperazine, also known as 1-(pyridin-4-ylmethyl)piperazine, is a derivative of piperazine featuring a pyridylmethyl substituent. Its chemical structure influences its properties, making it a valuable intermediate in the synthesis of bioactive molecules.

Table 1: General and Physical Properties of (4-Pyridylmethyl)piperazine

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N₃ | |

| Molecular Weight | 177.25 g/mol | |

| CAS Number | 62089-74-1 | |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 68°C @ 0.15 mmHg |

Table 2: Physicochemical Parameters of (4-Pyridylmethyl)piperazine

| Parameter | Value | Notes |

| pKa | 9.01 ± 0.10 | Predicted value |

| logP | Data not available | - |

| Aqueous Solubility | Data not available | Qualitatively described as slightly soluble in chloroform and methanol |

Experimental Protocols

Accurate determination of physicochemical properties is critical for drug discovery and development. The following section details standardized methodologies for the key parameters outlined above.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a crucial measure of the extent of ionization of a compound at a given pH. Potentiometric titration is a highly precise technique for its determination.

Methodology:

-

Calibration: Calibrate the potentiometer using standard aqueous buffers at pH 4, 7, and 10 to ensure accurate pH measurements.

-

Sample Preparation: Dissolve an accurately weighed quantity of (4-Pyridylmethyl)piperazine in a suitable solvent to achieve a concentration of approximately 1 mM. To maintain a constant ionic strength throughout the titration, add a background electrolyte such as 0.15 M potassium chloride (KCl) solution.

-

Titration Setup: Place the sample solution in a reaction vessel equipped with a magnetic stirrer and immerse the calibrated pH electrode. Purge the solution with nitrogen gas to displace dissolved carbon dioxide and create an inert environment.

-

Titration Process: For a basic compound like (4-Pyridylmethyl)piperazine, first acidify the solution to a pH of approximately 1.8-2.0 using a standardized 0.1 M hydrochloric acid (HCl) solution.

-

Begin the titration by adding small, incremental volumes of a standardized 0.1 M sodium hydroxide (NaOH) solution.

-

Data Collection: Record the pH value after each addition of the titrant, allowing the solution to equilibrate. Continue the titration until the pH reaches a stable value around 12-12.5.

-

Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The inflection point(s) of the curve correspond to the equivalence point(s), and the pH at the half-equivalence point(s) represents the pKa value(s).

-

Replication: Perform a minimum of three titrations to ensure the reliability and reproducibility of the results, and report the average pKa with the standard deviation.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity. The shake-flask method is considered the "gold standard" for its experimental determination.

Methodology:

-

Phase Saturation: Prepare a mixture of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Shake the mixture vigorously for at least 24 hours to ensure mutual saturation of the two phases. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of (4-Pyridylmethyl)piperazine in a minimal amount of a suitable solvent (e.g., DMSO).

-

Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and aqueous buffer. The total amount of the compound should not exceed its solubility limit in either phase.

-

Equilibration: Agitate the vessel at a constant temperature (e.g., 25°C) for a sufficient period (typically 2 to 24 hours) to allow for complete partitioning equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the n-octanol and aqueous layers.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability. The equilibrium solubility is typically determined using a shake-flask method.

Methodology:

-

Preparation: Add an excess amount of solid (4-Pyridylmethyl)piperazine to a vial containing a known volume of an aqueous buffer (e.g., pH 7.4). Using an excess of the solid material is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 37°C) using a mechanical shaker. The agitation should be sufficient to keep the solid suspended without creating a vortex.

-

Sampling: At various time points (e.g., 24, 48, and 72 hours), withdraw samples from the vial. This is done to ensure that equilibrium has been reached, which is confirmed when consecutive measurements show no significant change in concentration.

-

Separation: Immediately after withdrawal, separate the undissolved solid from the solution. This can be achieved by centrifugation or filtration through a low-binding filter.

-

Quantification: Analyze the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as HPLC-UV or LC-MS.

-

Reporting: The final equilibrium solubility is reported in units such as mg/mL or µM. The pH of the solution should also be measured and reported at the end of the experiment.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel chemical entity like (4-Pyridylmethyl)piperazine.

Caption: Workflow for Physicochemical Profiling.

An In-depth Technical Guide to 1-(Pyridin-4-ylmethyl)piperazine (CAS Number 62089-74-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Pyridin-4-ylmethyl)piperazine, a versatile heterocyclic compound with significant applications in medicinal chemistry and materials science. This document consolidates available data on its physicochemical properties, synthesis, spectroscopic characteristics, and biological relevance, offering a valuable resource for professionals in research and development.

Physicochemical Properties

This compound is a colorless to yellow liquid at room temperature. Its core structure features a piperazine ring linked to a pyridine ring via a methylene bridge. This unique combination of a saturated amine heterocycle and an aromatic nitrogen-containing ring imparts a range of chemical properties that make it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 62089-74-1 | [1] |

| Molecular Formula | C₁₀H₁₅N₃ | [1][2] |

| Molecular Weight | 177.25 g/mol | [1][2] |

| Appearance | Colorless to yellow liquid | [1] |

| Synonyms | (4-Pyridylmethyl)piperazine, N-(Pyridin-4-ylmethyl)piperazine | [1][2] |

| Purity | ≥ 98% (GC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through several synthetic routes, primarily involving the N-alkylation of piperazine.

Experimental Protocol: N-Alkylation of Piperazine with 4-(Chloromethyl)pyridine

This method represents a common and direct approach to the synthesis of this compound.

Reaction Scheme:

Materials:

-

Piperazine

-

4-(Chloromethyl)pyridine hydrochloride

-

Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Procedure:

-

To a solution of an excess of piperazine in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate or triethylamine.

-

Slowly add a solution of 4-(chloromethyl)pyridine hydrochloride in the same solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous sodium bicarbonate solution to remove any unreacted acid.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Spectroscopic Data

While specific, experimentally-derived spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from the analysis of its structural components and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring, the methylene bridge, and the piperazine ring. The pyridine protons would appear in the aromatic region (typically δ 7.0-8.5 ppm). The methylene protons would likely appear as a singlet around δ 3.5 ppm. The piperazine protons would be observed as multiplets in the upfield region (typically δ 2.4-2.9 ppm).

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the pyridine ring (in the range of δ 120-150 ppm), the methylene bridge (around δ 60-65 ppm), and the piperazine ring (around δ 45-55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be expected to exhibit characteristic absorption bands for C-H stretching of the aromatic pyridine ring and the aliphatic piperazine and methylene groups. C=N and C=C stretching vibrations from the pyridine ring would also be present. The N-H stretching of the secondary amine in the piperazine ring would appear as a broad band in the region of 3200-3500 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, this compound would be expected to show a molecular ion peak [M]⁺ at m/z 177. The fragmentation pattern would likely involve cleavage of the C-N bonds of the piperazine ring and the bond between the methylene group and the piperazine ring. A common fragment would be the pyridin-4-ylmethyl cation at m/z 92. Studies on similar pyridine-piperazine-containing ligands have shown that fragmentation pathways are influenced by the metal ion in complexed forms.[3] General fragmentation patterns for piperazine analogues often involve cleavage of the C-N bonds within the piperazine ring, leading to characteristic fragment ions.[4][5]

Biological Activity and Applications

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its structural motifs, the piperazine and pyridine rings, are prevalent in many pharmaceuticals.

Role in Drug Discovery

-

Neuropharmacology: The piperazine moiety is a common scaffold in drugs targeting the central nervous system (CNS). This compound serves as a building block for molecules that may modulate neurotransmitter systems.[1]

-

Oncology: It is utilized in the development of potential anti-cancer agents, where the synthesized compounds may act as inhibitors of tumor growth.[1]

-

Ligand for Receptor Binding Assays: Due to its ability to interact with biological targets, it is employed as a ligand in receptor binding assays to help elucidate drug-receptor interactions.[1]

While specific signaling pathways for this compound are not detailed in the available literature, the broader class of piperazine-containing compounds has been shown to interact with various receptors and enzymes. For instance, some piperazine derivatives exhibit affinity for serotonin and dopamine receptors.[4]

Other Applications

-

Materials Science: The compound is used in the creation of advanced materials such as polymers and coatings.[1]

-

Agrochemicals: It finds application in the development of pesticides and herbicides.[1]

-

Catalysis and Coordination Chemistry: Its ability to form stable complexes with metal ions makes it useful in catalysis.[1]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a key intermediate in the synthesis of a diverse range of functional molecules. While there is a need for more publicly available, detailed experimental data on its physicochemical and spectroscopic properties, the existing information highlights its importance in pharmaceutical and materials science research. This guide serves as a foundational resource for scientists and researchers, providing a summary of the current knowledge and potential applications of this valuable chemical entity.

References

- 1. chemimpex.com [chemimpex.com]

- 2. usbio.net [usbio.net]

- 3. Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

The Multifaceted Biological Activities of 1-(Pyridin-4-ylmethyl)piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-(pyridin-4-ylmethyl)piperazine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a wide array of biologically active compounds. Its unique combination of a pyridine ring and a piperazine moiety allows for diverse chemical modifications, leading to derivatives with significant therapeutic potential across various disease areas. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a focus on their anticancer, antipsychotic, and antimicrobial properties. It includes a compilation of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and drug development efforts.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell growth and survival, such as the epidermal growth factor receptor (EGFR) pathway.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected this compound and related piperazine derivatives, with data presented as half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values.

| Compound ID | Derivative Class | Cancer Cell Line | Cancer Type | IC50/GI50 (µM) | Reference |

| C-5 | 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide | A-549 | Human Lung Carcinoma | 21.22 | [1] |

| C-4 | 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide | HCT-116 | Colon Cancer | 11.33 | [1] |

| C-14 | (4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1-yl)ethanone | MIAPaCa-2 | Pancreatic Cancer | <1 | [1] |

| Compound 23 | Vindoline-piperazine conjugate | MDA-MB-468 | Breast Cancer | 1.00 (GI50) | [2] |

| Compound 25 | Vindoline-piperazine conjugate | HOP-92 | Non-small Cell Lung Cancer | 1.35 (GI50) | [2] |

| Compound 7g | 1-(3-chlorophenyl)piperazin-2-one derivative | HT-29 | Colon Cancer | <2 | [3] |

| Compound 7g | 1-(3-chlorophenyl)piperazin-2-one derivative | A549 | Lung Cancer | <2 | [3] |

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., A-549, HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well microtiter plates

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, replace the existing medium with 100 µL of medium containing various concentrations of the piperazine derivatives. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[4][5][6]

Signaling Pathway: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Some piperazine derivatives act as EGFR inhibitors, blocking these downstream signals and thereby inhibiting cancer progression.[7][8][9]

Antipsychotic Activity

The piperazine nucleus is a cornerstone in the development of antipsychotic drugs, particularly those targeting dopamine and serotonin receptors. This compound derivatives have been investigated for their potential to modulate these neurotransmitter systems, which are implicated in the pathophysiology of schizophrenia and other psychotic disorders.

Quantitative Data: Receptor Binding Affinity

The affinity of a compound for a specific receptor is quantified by its inhibitory constant (Ki). A lower Ki value indicates a higher binding affinity. The following table presents the Ki values for selected piperazine derivatives at key dopamine and serotonin receptors.

| Compound ID | Derivative Class | D₂ Receptor (Ki, nM) | 5-HT₁ₐ Receptor (Ki, nM) | 5-HT₂ₐ Receptor (Ki, nM) | Reference |

| Compound 2 | Indazole-piperazine | 19.8 | 46.9 | 280 | [10] |

| Compound 12 | Indazole-piperazine | 7.05 | 12.4 | 217 | [10] |

| Risperidone | Standard | 3.2 | 4.1 | 0.2 | [4] |

| Aripiprazole | Standard | 0.8 | 1.2 | 3.5 | [4] |

Experimental Protocol: Dopamine D₂ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D₂ receptor.

Materials:

-

Cell membranes expressing human dopamine D₂ receptors (e.g., from CHO or HEK293 cells)

-

Radioligand: [³H]Spiperone

-

Non-specific binding agent: (+)-Butaclamol (10 µM)

-

Test compounds (this compound derivatives)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂

-

96-well microplates

-

Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine)

-

Filtration apparatus (cell harvester)

-

Scintillation cocktail and vials

-

Liquid scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, the radioligand ([³H]Spiperone at a final concentration around its Kd), and serial dilutions of the test compound.

-

Total and Non-specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add a high concentration of (+)-butaclamol.

-

Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.[11][12][13]

Signaling Pathways: Dopamine and Serotonin Receptors

Dopamine D₂ receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway is a key mechanism of action for many antipsychotic drugs.[4][14][15]

Serotonin 5-HT₁ₐ receptors are also GPCRs coupled to Gαi/o proteins. Similar to D₂ receptors, their activation inhibits adenylyl cyclase and reduces cAMP levels. Additionally, 5-HT₁ₐ receptor activation can lead to the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal firing.[5][7][9]

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for new classes of antimicrobial agents. Piperazine derivatives, including those with the this compound core, have been explored for their antibacterial and antifungal activities.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of a compound is typically determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism.

| Compound ID | Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Compound 4 | N,N′-bis(1,3,4-thiadiazole)-piperazine | S. aureus | 16 | [16] |

| Compound 6c | N,N′-bis(1,3,4-thiadiazole)-piperazine | S. aureus | 16 | [16] |

| Compound 6d | N,N′-bis(1,3,4-thiadiazole)-piperazine | B. subtilis | 16 | [16] |

| Compound 7b | N,N′-bis(1,3,4-thiadiazole)-piperazine | B. subtilis | 16 | [16] |

| Compound 6c | N,N′-bis(1,3,4-thiadiazole)-piperazine | E. coli | 8 | [16] |

| Compound 4b | Pyrimidine-piperazine | S. aureus | 40 | [17] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Materials:

-

Bacterial or fungal strains

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

-

Test compounds (this compound derivatives)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the appropriate broth medium directly in the 96-well plate.

-

Inoculum Preparation: Prepare a suspension of the microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader to measure optical density.[18][19][20]

Structure-Activity Relationships (SAR)

Structure-activity relationship studies are crucial for optimizing the potency and selectivity of this compound derivatives. Key insights from various studies include:

-

Anticancer Activity: The nature and position of substituents on the terminal aromatic rings significantly influence cytotoxicity. For instance, in some series, electron-withdrawing groups or bulky substituents have been shown to enhance anticancer activity. The linker between the piperazine and other moieties also plays a critical role in determining potency.[21][22]

-

Antipsychotic Activity: For dopamine and serotonin receptor affinity, modifications on the phenyl ring attached to the piperazine are critical. Substitutions at the ortho position of this phenyl ring have been shown to be favorable for D₂ receptor binding. The length and nature of the linker connecting the piperazine to another pharmacophore also modulate the affinity and selectivity for different receptor subtypes.[6]

Conclusion

The this compound scaffold continues to be a highly valuable template in drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, with promising leads in the fields of oncology, neuropharmacology, and infectious diseases. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers and drug development professionals, facilitating the rational design and evaluation of novel therapeutic agents based on this versatile chemical framework. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of more potent and selective drug candidates in the future.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. acmeresearchlabs.in [acmeresearchlabs.in]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Development of selective agents targeting serotonin 5HT1A receptors with subnanomolar activities based on a coumarin core - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. revvity.com [revvity.com]

- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. microbe-investigations.com [microbe-investigations.com]

- 19. protocols.io [protocols.io]

- 20. benchchem.com [benchchem.com]

- 21. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]

Potential Mechanism of Action of 1-(Pyridin-4-ylmethyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Pyridin-4-ylmethyl)piperazine is a versatile heterocyclic scaffold that serves as a crucial building block in the synthesis of a wide array of pharmacologically active compounds. While the molecule itself is primarily considered a synthetic intermediate, the consistent appearance of this moiety in drugs with diverse therapeutic applications suggests that it contributes significantly to their biological activity. This technical guide explores the potential mechanisms of action of the this compound core by examining the pharmacological profiles of its derivatives. The evidence strongly indicates that this scaffold is a privileged structure for interacting with key targets in neuropsychopharmacology and infectious diseases.

This document provides a comprehensive overview of the molecular targets, associated signaling pathways, and quantitative pharmacological data for representative compounds. Detailed experimental protocols for key assays are also included to facilitate further research and drug development efforts centered on this promising chemical entity.

Neuropsychopharmacological Applications: Targeting Serotonin and Dopamine Systems

The this compound scaffold is a prominent feature in several centrally acting drugs, where it often plays a key role in binding to serotonin (5-HT) and dopamine (D) receptors. The nitrogen atoms of the piperazine ring and the pyridine moiety are thought to be critical for these interactions. Below, we examine the mechanisms of action of three notable drugs that incorporate a related pyridinylpiperazine core: Vortioxetine, Buspirone, and Clozapine.

Vortioxetine: A Multimodal Antidepressant

Vortioxetine is an antidepressant with a multimodal mechanism of action, primarily centered on the modulation of serotonergic neurotransmission.

Quantitative Data: Receptor Binding and Functional Activity of Vortioxetine

| Target | Action | Binding Affinity (Ki, nM) | Functional Activity (IC50/EC50, nM) |

| Serotonin Transporter (SERT) | Inhibition | 1.6[1][2] | 5.4 (IC50)[1][3] |

| 5-HT1A Receptor | Agonist | 15[2] | 120-450 (EC50)[3] |

| 5-HT1B Receptor | Partial Agonist | 33[2] | 120-450 (EC50)[3] |

| 5-HT1D Receptor | Antagonist | 54[2] | 120-450 (IC50)[3] |

| 5-HT3 Receptor | Antagonist | 3.7[2] | 12 (IC50)[3] |

| 5-HT7 Receptor | Antagonist | 19[2] | 120-450 (IC50)[3] |

Signaling Pathways

Vortioxetine's engagement of multiple 5-HT receptors leads to the modulation of several downstream signaling cascades. Notably, its activity has been linked to the activation of the mTORC1 signaling pathway and the BDNF/TrkB pathway, both of which are crucial for neuronal plasticity and antidepressant effects.[4][5]

Vortioxetine Signaling Cascade

Buspirone: An Anxiolytic with Serotonergic and Dopaminergic Actions

Buspirone is an anxiolytic agent that primarily interacts with serotonin 5-HT1A and dopamine D2 receptors.[6][7][8]

Quantitative Data: Receptor Binding Affinity of Buspirone

| Target | Action | Binding Affinity (Ki, nM) |

| 5-HT1A Receptor | Partial Agonist | 4 - 78[3] |

| Dopamine D2 Receptor | Antagonist | 484[3] |

| Dopamine D3 Receptor | Antagonist | 98[3] |

| Dopamine D4 Receptor | Antagonist | 29.2[3] |

Signaling Pathways

Buspirone's partial agonism at 5-HT1A receptors leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Its antagonism at presynaptic D2 autoreceptors can increase dopamine release.[9]

Buspirone Signaling Pathway

Clozapine: An Atypical Antipsychotic with a Broad Receptor Profile

Clozapine is an atypical antipsychotic effective in treatment-resistant schizophrenia. It exhibits a complex pharmacology, binding to a wide range of neurotransmitter receptors.[10][11]

Quantitative Data: Receptor Binding Affinity of Clozapine

| Target | Action | Binding Affinity (Ki, nM) |

| Dopamine D2 Receptor | Antagonist | 160[12] |

| Dopamine D4 Receptor | Antagonist | 24[12] |

| 5-HT2A Receptor | Antagonist | 5.4[12] |

| 5-HT2C Receptor | Antagonist | 9.4[12] |

| 5-HT6 Receptor | Antagonist | 4[12] |

| Adrenergic α1A Receptor | Antagonist | 1.6[12] |

| Muscarinic M1 Receptor | Antagonist | 6.2[12] |

| Histamine H1 Receptor | Antagonist | 1.1[12] |

Signaling Pathways

Clozapine's therapeutic effects are thought to be mediated by its combined antagonism of D2 and 5-HT2A receptors.[13] It also influences several intracellular signaling cascades, including the Akt/GSK-3β and MEK/ERK pathways.[14]

Clozapine Downstream Signaling

Anti-Infective Applications: Inhibition of Leishmania CYP51

Derivatives of this compound have demonstrated potent activity against Leishmania species, protozoan parasites responsible for leishmaniasis. The primary mechanism of action for these compounds is the inhibition of sterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway of these organisms.

Quantitative Data: Anti-Leishmanial Activity of this compound Derivatives

| Compound | Target | Activity (IC50, µM) |

| N-(3,5-dimethylphenyl)-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide | L. donovani CYP51 | < 1 |

| N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide | L. donovani CYP51 | 0.16 |

| N-(4-((3,5-bis(trifluoromethyl)benzyl)oxy)phenyl)-4-(2-(pyridin-4-yl)ethyl)piperazine-1-carboxamide | L. donovani promastigote growth | 1.4 |

Signaling Pathway

The inhibition of CYP51 disrupts the synthesis of ergosterol, a vital component of the parasite's cell membrane. This leads to the accumulation of toxic sterol intermediates and ultimately, cell death.

CYP51 Inhibition Pathway

Experimental Protocols

Protocol 1: Radioligand Binding Assay for 5-HT1A Receptor

This protocol describes a competitive binding assay to determine the affinity of a test compound for the 5-HT1A receptor.

Materials:

-

Cell membranes expressing human 5-HT1A receptors

-

[³H]8-OH-DPAT (radioligand)

-

Test compound (e.g., a this compound derivative)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.1% BSA)

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add assay buffer, the test compound at various concentrations, and a fixed concentration of [³H]8-OH-DPAT.

-

Add the cell membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for 60 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Western Blot for Phosphorylated ERK1/2

This protocol details the detection of phosphorylated ERK1/2 in cell lysates following treatment with a test compound.

Materials:

-

Cell culture reagents

-

Test compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescence substrate

-

Chemiluminescence imager

Procedure:

-

Seed cells in culture plates and grow to 70-80% confluency.

-

Treat cells with the test compound at various concentrations and for different time points.

-

Lyse the cells with ice-cold lysis buffer and collect the lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imager.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

-

Quantify band intensities using densitometry software and normalize the phospho-ERK signal to the total ERK signal.

Protocol 3: Leishmania Promastigote Growth Inhibition Assay

This assay determines the effect of a test compound on the proliferation of Leishmania promastigotes.

Materials:

-

Leishmania promastigotes in logarithmic growth phase

-

Culture medium (e.g., M199 medium supplemented with 10% fetal bovine serum)

-

Test compound

-

96-well microplates

-

Resazurin solution

-

Plate reader

Procedure:

-

Adjust the concentration of Leishmania promastigotes to 1 x 10⁶ cells/mL in fresh culture medium.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 100 µL of the test compound at various concentrations (in duplicate or triplicate). Include a vehicle control and a positive control (e.g., Amphotericin B).

-

Incubate the plate at 26°C for 72 hours.

-

Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

-

Measure the fluorescence (excitation 560 nm, emission 590 nm) using a plate reader.

-

Calculate the percentage of growth inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Conclusion

The this compound scaffold is a highly valuable pharmacophore with demonstrated potential for the development of novel therapeutics. Its derivatives have shown significant activity in the central nervous system, primarily through the modulation of serotonergic and dopaminergic pathways, and as potent anti-infective agents via the inhibition of parasitic enzymes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile chemical entity. Future research should focus on elucidating the precise structure-activity relationships that govern the interaction of these compounds with their biological targets to enable the design of next-generation drugs with improved efficacy and safety profiles.

References

- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. A short-term method to evaluate anti-leishmania drugs by inhibition of stage differentiation in Leishmania mexicana using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Occupancy of Dopamine D3 and D2 Receptors by Buspirone: A [11C]-(+)-PHNO PET Study in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Activation of mTORC1 Signaling Cascade in Hippocampus and Medial Prefrontal Cortex Is Required for Antidepressant Actions of Vortioxetine in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. CYP51: A Major Drug Target in the Cytochrome P450 Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

Spectroscopic and Synthetic Profile of 1-(Pyridin-4-ylmethyl)piperazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 1-(Pyridin-4-ylmethyl)piperazine, a valuable building block in medicinal chemistry and materials science. Due to the limited availability of comprehensive, publicly accessible raw spectral data, this document focuses on presenting a foundational understanding through available data and outlining the standard experimental protocols for acquiring such data.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 62089-74-1 Molecular Formula: C₁₀H₁₅N₃ Molecular Weight: 177.25 g/mol

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.5 | d | 2H | Pyridine H-2, H-6 |

| ~7.3 | d | 2H | Pyridine H-3, H-5 |

| ~3.5 | s | 2H | Pyridinyl-CH₂-Piperazine |

| ~2.9 | t | 4H | Piperazine N-CH₂ (distal) |

| ~2.4 | t | 4H | Piperazine N-CH₂ (proximal) |

| ~1.9 (variable) | br s | 1H | Piperazine N-H |

Predicted chemical shifts are based on standard values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~150.0 | Pyridine C-2, C-6 |

| ~148.0 | Pyridine C-4 |

| ~124.0 | Pyridine C-3, C-5 |

| ~62.0 | Pyridinyl-CH₂-Piperazine |

| ~54.0 | Piperazine C (proximal to CH₂) |

| ~46.0 | Piperazine C (distal, with NH) |

Predicted chemical shifts are based on standard values for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions.

Table 3: IR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300 - 3500 | N-H stretch (Piperazine) |

| 3000 - 3100 | C-H stretch (Aromatic, Pyridine) |

| 2800 - 3000 | C-H stretch (Aliphatic, Piperazine, CH₂) |

| ~1600, ~1500 | C=C and C=N stretch (Pyridine ring) |

| 1400 - 1450 | C-H bend (Aliphatic) |

| 1100 - 1300 | C-N stretch |

Table 4: Mass Spectrometry Data

| m/z Value | Ion Assignment |

| 177.13 | [M]⁺ (Molecular Ion) |

| 178.14 | [M+H]⁺ (Protonated Molecule) |

Experimental Protocols

The following are detailed, representative methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition: Proton NMR spectra are acquired using a standard pulse program. Key parameters include a spectral width of 0-10 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded with proton decoupling. A wider spectral width (0-200 ppm) is used. A larger number of scans and a longer relaxation delay are often required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a neat sample.

-

Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction and separation. Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample is introduced into the ion source. For ESI, the solution is sprayed through a charged capillary, creating fine droplets from which ions are desolvated and enter the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow for the spectroscopic characterization of this compound.

Caption: General workflow for the synthesis and spectroscopic analysis.

Caption: Detailed workflow for NMR spectroscopic analysis.

Navigating the Physicochemical Landscape of 1-(Pyridin-4-ylmethyl)piperazine: A Technical Guide to Solubility and Stability

For Immediate Release

[City, State] – [Date] – This technical guide offers a comprehensive overview of the solubility and stability characteristics of 1-(Pyridin-4-ylmethyl)piperazine, a versatile building block in pharmaceutical research and development.[1] This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the compound's physicochemical properties, detailed experimental protocols for its analysis, and a framework for future investigation.

While specific quantitative data for this compound is not extensively available in public literature, this guide synthesizes information from related piperazine derivatives and established scientific principles to predict its behavior. Furthermore, it provides robust, detailed methodologies for determining its solubility and stability profiles, empowering researchers to generate precise data for their specific applications.

Physicochemical Properties and Predicted Solubility Profile

This compound's structure, featuring a pyridine ring and a piperazine moiety, suggests it possesses a degree of aqueous solubility.[1] Piperazine itself is freely soluble in water, a characteristic that may be imparted to its derivatives.[2][3][4] Similarly, related compounds like 1-methyl-4-(piperidin-4-yl)-piperazine and 1-(4-Pyridyl)piperazine are also reported to be soluble in water.[5][6] The presence of nitrogen atoms in both rings allows for hydrogen bonding with protic solvents. The predicted solubility profile is summarized in Table 1.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The nitrogen atoms in the pyridine and piperazine rings can act as hydrogen bond acceptors, facilitating dissolution in protic solvents.[3] |

| Polar Aprotic | DMSO, Acetonitrile, DMF | Moderate to High | Favorable dipole-dipole interactions are expected to contribute to solubility. |

| Nonpolar | Hexane, Toluene | Low | The overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

Quantitative Solubility Data

Currently, there is a lack of specific, publicly available quantitative solubility data for this compound. The following tables are provided as a template for researchers to populate as data becomes available through the experimental protocols outlined in this guide.

Table 2: Aqueous Solubility of this compound

| pH | Temperature (°C) | Solubility (mg/mL) | Method Used |

| 2.0 | 25 | Data Not Available | |

| 7.4 | 25 | Data Not Available | |

| 9.0 | 25 | Data Not Available | |

| 2.0 | 37 | Data Not Available | |

| 7.4 | 37 | Data Not Available | |

| 9.0 | 37 | Data Not Available |

Table 3: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | Data Not Available |

| Ethanol | 25 | Data Not Available |

| Acetonitrile | 25 | Data Not Available |

| DMSO | 25 | Data Not Available |

| Toluene | 25 | Data Not Available |

| Hexane | 25 | Data Not Available |

Stability Profile

The stability of piperazine derivatives can be influenced by factors such as pH, temperature, light, and oxidizing agents. For instance, 1-(4-Pyridyl)piperazine is known to be air-sensitive, suggesting a susceptibility to oxidation.[6] A thorough understanding of a compound's stability is critical for its proper handling, storage, and formulation.

Table 4: Stability of this compound under Stress Conditions

| Condition | Reagent/Parameters | Observation/Degradation (%) |

| Acidic Hydrolysis | 0.1 N HCl, 60°C, 24h | Data Not Available |

| Basic Hydrolysis | 0.1 N NaOH, 60°C, 24h | Data Not Available |

| Oxidative Degradation | 3% H₂O₂, RT, 24h | Data Not Available |

| Thermal Degradation | 80°C, 48h (Solid State) | Data Not Available |

| Photostability | ICH Q1B conditions (UV/Vis light exposure) | Data Not Available |

Experimental Protocols

To empower researchers in generating robust and reliable data, this section provides detailed methodologies for key experiments to determine the solubility and stability of this compound.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the saturation solubility of a compound at equilibrium.[7][8]

Protocol:

-

Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired buffer (e.g., phosphate-buffered saline at pH 7.4) or organic solvent.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. A shaker or rotator is recommended.

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle for at least 2 hours. Alternatively, centrifuge the sample to pellet the excess solid.

-

Sampling: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.

-

Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the solubility based on the measured concentration and the dilution factor.

Diagram 1: Thermodynamic Solubility Workflow

Caption: Workflow for determining thermodynamic solubility.

Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery to assess the solubility of a compound from a DMSO stock solution.[9][10][11][12]

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Buffer Addition: Add a specific volume of aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations and a low final DMSO concentration (typically ≤1%).

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a short period (e.g., 1-2 hours).

-

Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility. Alternatively, after incubation, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV.

Diagram 2: Kinetic Solubility Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 6. 1-(4-Pyridyl)piperazine | 1008-91-9 [chemicalbook.com]

- 7. In-vitro Thermodynamic Solubility [protocols.io]

- 8. evotec.com [evotec.com]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Technical Guide to Discovering Novel Bioactive Molecules Using 1-(Pyridin-4-ylmethyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is a continuous endeavor in pharmaceutical research. Central to this pursuit is the identification and optimization of molecular scaffolds that offer both synthetic accessibility and diverse biological activity. 1-(Pyridin-4-ylmethyl)piperazine has emerged as a privileged starting material in medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of bioactive molecules. Its unique structure, combining the hydrogen bond accepting and aromatic features of the pyridine ring with the flexible and readily derivatizable piperazine moiety, has enabled the development of compounds targeting a range of therapeutic areas, including oncology, infectious diseases, and neurology.

This in-depth technical guide provides a comprehensive overview of the use of this compound in the discovery of novel bioactive molecules. It summarizes key quantitative data, details essential experimental protocols, and visualizes critical signaling pathways and workflows to empower researchers in their drug discovery efforts.

Quantitative Data Summary: Bioactivity of this compound Derivatives

The following tables summarize the biological activities of various derivatives synthesized from or structurally related to this compound, providing a clear comparison of their potencies.

Table 1: Anticancer Activity of Piperazine Derivatives

| Compound Class | Specific Derivative Example | Target Cell Line | IC50/GI50 (µM) | Reference |

| Vindoline-piperazine conjugates | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast Cancer) | 1.00 | |

| Vindoline-piperazine conjugates | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate | HOP-92 (Non-small cell lung cancer) | 1.35 | |

| Phenylpiperazine Derivatives | Compound 3p (a phenylpiperazine derivative) | A549 (Lung Cancer) | nanomolar range | [1] |

| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | Compound 1 | EGFR | 0.0148 | [2] |

| Piperazine incorporated phenyl benzamide | Compound A-11 | A-549 (Lung Cancer) | 5.71 | |

| Piperazine incorporated phenyl benzamide | Compound A-11 | HCT-116 (Colon Cancer) | 4.26 |

Table 2: Antimicrobial Activity of Piperazine Derivatives

| Compound Class | Specific Derivative Example | Target Organism | MIC (µg/mL) | Reference |

| Pyrimidine incorporated piperazines | Compound 4b | Staphylococcus aureus | 40 | [3] |

| Pyrimidine incorporated piperazines | Compound 4d | Bacillus subtilis | 40 | [3] |

| Pyrimidine incorporated piperazines | Compound 5a | Escherichia coli | 40 | [3] |

| Pyrimidine incorporated piperazines | Compound 5b | Salmonella paratyphi-A | 40 | [3] |

| Pyrimidine incorporated piperazines | Compound 4a | Aspergillus niger | 40 | [3] |

| Pyrimidine incorporated piperazines | Compound 5e | Candida albicans | 40 | [3] |

| N-aryl piperazine derivatives | Ciprofloxacin derivative | Gram-positive bacteria | 1-5 | [4] |

Table 3: Neuropharmacological Activity of Piperazine Derivatives

| Compound Class | Receptor Target | Activity | Ki (nM) | Reference |

| Indazole-piperazine derivatives | Dopamine D2 | Antagonist | Varies | [5] |

| Indazole-piperazine derivatives | Serotonin 5-HT1A | Agonist/Antagonist | Varies | [5] |

| Indazole-piperazine derivatives | Serotonin 5-HT2A | Antagonist | Varies | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. This section provides protocols for key experiments cited in the evaluation of this compound derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, or 28-35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Kinase Inhibition Assay (Radiometric)

Objective: To determine the IC50 of a compound against a specific kinase.

Methodology:

-

Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the test compound in DMSO.

-

Reaction Setup: In a microplate, add the kinase reaction buffer, the specific kinase enzyme, and the serially diluted compound or DMSO (vehicle control). Incubate for 10-15 minutes at room temperature.

-

Reaction Initiation: Initiate the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be at or near the Km for the kinase.

-

Incubation: Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 30°C.

-

Reaction Termination and Detection: Stop the reaction and measure the incorporation of the radiolabeled phosphate onto the substrate using a suitable detection method (e.g., filter binding assay and scintillation counting).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a compound to a specific receptor (e.g., dopamine D2 or serotonin 5-HT1A).

Methodology:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.

-

Binding Reaction: In a microplate, incubate the cell membranes with a known concentration of a radiolabeled ligand specific for the receptor and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand using rapid filtration through a glass fiber filter.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the IC50 of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by this compound derivatives and a general workflow for their biological evaluation.

Caption: PI3K/Akt Signaling Pathway Inhibition.

Caption: Dopamine and Serotonin Receptor Signaling.

Caption: Drug Discovery Workflow.

References

- 1. apjhs.com [apjhs.com]

- 2. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis of Novel Baicalein Amino Acid Derivatives and Biological Evaluation as Neuroprotective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 1-(Pyridin-4-ylmethyl)piperazine Derivatives in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide focuses on the anti-cancer potential of piperazine derivatives, as there is limited specific research available on 1-(Pyridin-4-ylmethyl)piperazine itself. The data and experimental protocols presented herein are based on studies of structurally related piperazine compounds and are intended to provide a foundational understanding for research and development in this area.

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including several anti-cancer agents. Its favorable physicochemical properties and ability to interact with a wide range of biological targets have made it a focal point in the design of novel therapeutics. This guide provides a comprehensive overview of the anti-cancer activities of piperazine derivatives, with a focus on their mechanisms of action, quantitative efficacy data, and the experimental methodologies used for their evaluation.

Quantitative Anti-Cancer Activity of Piperazine Derivatives

The anti-proliferative activity of various piperazine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the IC50 values for several distinct piperazine derivatives, showcasing their efficacy across different cancer types.

| Compound Class | Derivative | Cancer Cell Line | Cancer Type | IC50 (µM) |

| Thiazolinylphenyl-piperazines | Not Specified | LNCaP | Prostate Cancer | 3.67[1] |

| Benzothiazole-based piperazines | Compound 1a | HCT-116 | Colorectal Carcinoma | 4.8 |

| Compound 1d | HUH-7 | Hepatocellular Carcinoma | 3.1 | |

| Compound 1d | MCF-7 | Breast Cancer | 9.2 | |

| Compound 2a | HCT-116 | Colorectal Carcinoma | 4.5 | |

| Vindoline-piperazine conjugates | Compound 3 | HeLa | Cervical Cancer | 9.36[2] |

| Dimer (4) | SiHa | Cervical Cancer | 2.85[2] | |

| Compound 20 | CHO (non-tumor) | - | 2.54[2] | |

| Compound 23 | MDA-MB-468 | Breast Cancer | 1.00[2] | |

| Compound 23 | CHO (non-tumor) | - | 10.8[2] | |

| Compound 25 | HOP-92 | Non-small cell lung cancer | 1.35[2] | |

| Compound 25 | CHO (non-tumor) | - | 6.64[2] | |

| Phthalazine-piperazine-pyrazole conjugates | Conjugate 26 | MCF-7 | Breast Cancer | 0.96 |

| Conjugate 26 | A549 | Lung Cancer | 1.40 | |

| Conjugate 26 | DU-145 | Prostate Cancer | 2.16 | |

| Quinoxalinyl–piperazine derivatives | Compound 30 | Various | Breast, skin, pancreas, cervix | Not specified, inhibits growth[3] |

| Piperazine-linked pyrimidines | Compound 3a | MCF-7 | Breast Cancer | 9.17[4][5] |

| Compound 5b | MCF-7 | Breast Cancer | 6.29[4][5] |

Key Signaling Pathways Targeted by Piperazine Derivatives

Piperazine derivatives exert their anti-cancer effects by modulating key signaling pathways that are often dysregulated in cancer. Two of the most prominent pathways are the PI3K/Akt and NF-κB signaling cascades, which are critical for cell survival, proliferation, and inflammation.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth and survival.[6] Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.[7] Several piperazine-containing compounds have been developed as inhibitors of this pathway.[6]

Caption: The PI3K/Akt signaling pathway and the inhibitory action of piperazine derivatives.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, and cell survival.[8] Its constitutive activation is linked to the development and progression of many cancers by promoting cell proliferation and preventing apoptosis.[4][8] Piperazine derivatives have been shown to inhibit NF-κB signaling, thereby reducing cancer cell viability.[4]

Caption: The NF-κB signaling pathway and the inhibitory action of piperazine derivatives.

Experimental Protocols

The evaluation of the anti-cancer activity of novel compounds relies on standardized and reproducible experimental protocols. The following section details the methodology for the MTT assay, a widely used colorimetric assay to assess cell viability and cytotoxicity.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol provides a general framework for determining the cytotoxic effects of piperazine derivatives on cancer cell lines.[9][10]